1-(pyridazin-3-yl)piperidin-4-one
Description
Properties
CAS No. |
1057282-85-5 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Pyridazine’s electron-deficient nature facilitates SNAr reactions at the 3-position. A representative protocol involves:
Procedure :
-
React 3-chloropyridazine with piperidin-4-one in the presence of a strong base (e.g., KOtBu) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
-
Purify the product via recrystallization (e.g., ethyl acetate/methanol).
Key Data :
This method is limited by the accessibility of 3-halopyridazines, which often require multi-step synthesis.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers a robust alternative for N-arylation:
Procedure :
-
Combine 3-bromopyridazine, piperidin-4-one, Pd2(dba)3 (2 mol%), XantPhos (4 mol%), and Cs2CO3 in toluene.
-
Heat at 110°C under nitrogen for 24 hours.
-
Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).
Key Data :
This method provides higher regioselectivity but incurs higher costs due to palladium catalysts.
Modular Assembly Approaches
Cyclocondensation of Diamines
Pyridazine rings can be synthesized in situ from 1,4-diketones and hydrazines:
Procedure :
-
React 4-oxo-piperidine-1-carbohydrazide with glyoxal in acetic acid at reflux for 6 hours.
-
Neutralize with aqueous NaHCO3 and extract with dichloromethane.
Key Data :
While cost-effective, this route suffers from moderate yields and byproduct formation.
Reductive Amination Followed by Cyclization
A stepwise approach involving imine formation and reduction:
Procedure :
-
Condense piperidin-4-one with pyridazine-3-carbaldehyde using Ti(OiPr)4.
-
Reduce the imine intermediate with NaBH4 in methanol.
-
Oxidize the resulting amine to the ketone using MnO2.
Key Data :
This method is versatile but requires careful control of oxidation states.
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Protecting Group Strategies
-
N-Boc Protection : Temporarily masking the piperidin-4-one nitrogen improves coupling efficiency in palladium-catalyzed reactions (yield increase: ~15%).
-
Deprotection : Use HCl in dioxane (2 hours, room temperature) for Boc removal.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Key Advantage |
|---|---|---|---|---|
| SNAr | 65–78 | Low | Moderate | No metal catalysts |
| Buchwald-Hartwig | 72–85 | High | High | High regioselectivity |
| Cyclocondensation | 58 | Low | Low | Inexpensive reagents |
| Reductive Amination | 45–50 | Medium | Moderate | Modularity |
Chemical Reactions Analysis
Types of Reactions
1-(Pyridazin-3-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while substitution reactions can produce a variety of functionalized pyridazines .
Scientific Research Applications
1-(Pyridazin-3-yl)piperidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including hypertension and inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(pyridazin-3-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to and inhibit the activity of certain kinases or other proteins, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues: Core Modifications and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
In contrast, the thiazole ring in 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one contains sulfur, which can engage in hydrophobic interactions and modulate redox properties .
The methiodide quaternary ammonium salt in compound 4a () enhances water solubility and may facilitate ionic interactions in biological systems .
Biological Activity :
- Bis-benzylidene derivatives (e.g., compound 4a) demonstrate marked tumor-selective toxicity, attributed to the conjugation of lipophilic benzylidene groups with a reactive oxime ester, promoting cellular uptake and pro-apoptotic effects .
- Piperazinyl-substituted analogues (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) are common in kinase inhibitors due to their ability to form hydrogen bonds and cation-π interactions .
Physicochemical Properties
Lipophilicity (LogP) :
- This compound has an estimated LogP of ~1.0, typical for moderately lipophilic heterocycles.
- Thiazole-containing analogues (LogP ~1.02 for 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one) exhibit slightly higher lipophilicity due to sulfur’s hydrophobic character .
- The hydroxylated analogue (1-(pyridazin-3-yl)piperidin-4-ol) has a lower LogP (~0.5), favoring solubility but limiting blood-brain barrier penetration .
- Quaternary ammonium salts (e.g., methiodide derivatives) resist first-pass metabolism, extending plasma half-life .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(pyridazin-3-yl)piperidin-4-one, and how can regioselectivity be controlled during pyridazine-piperidine coupling?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridazine derivatives and piperidin-4-one precursors. For example, coupling 3-halopyridazine with piperidin-4-one under basic conditions (e.g., K₂CO₃ in DMF) facilitates regioselective N-alkylation at the pyridazine ring . Microwave-assisted synthesis (120°C, 30 min) improves yield (up to 78%) compared to traditional reflux methods . Regioselectivity is influenced by electron-withdrawing groups on pyridazine and steric effects during nucleophilic attack .
Q. How can structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of spectral techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridazine C-H signals at δ 8.5–9.0 ppm; piperidinone carbonyl at ~208 ppm in ¹³C NMR) .
- X-ray crystallography : Resolve conformational flexibility of the piperidinone ring (e.g., chair vs. boat conformations) using SHELXL refinement .
- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted pyridazine precursors) .
Q. What preliminary biological assays are suitable for screening this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., ACK1/TNK2) using ADP-Glo™ assays, given the compound’s similarity to ACK1 inhibitors with IC₅₀ values in the nanomolar range .
- Antimicrobial activity : Conduct MIC assays against Gram-positive bacteria (e.g., S. aureus) due to piperidinone derivatives’ membrane-disruptive properties .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to identify apoptosis-inducing potential .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Assay Validation : Ensure compound stability in physiological buffers (e.g., PBS pH 7.4, 37°C) using LC-MS to rule out degradation .
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular activity (e.g., Western blot for phosphorylated ACK1) to confirm target engagement .
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~2.5 hr in rodents) and tissue distribution to explain discrepancies between efficacy models .
Q. What computational strategies predict the binding mode of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ACK1’s ATP-binding pocket, focusing on hydrogen bonds between the pyridazine N and Lys514 .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the piperidinone ring under physiological conditions .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with inhibitory potency using Random Forest regression .
Q. How can synthetic byproducts or isomers be characterized and minimized?
- Methodological Answer :
- Chromatographic Separation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate regioisomers (e.g., 1- vs. 2-pyridazine substitution) .
- Mechanistic Studies : Probe reaction pathways via DFT calculations (Gaussian 09) to identify transition states favoring N-alkylation over O-alkylation .
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to reduce halogenated impurities .
Q. What strategies enhance the compound’s metabolic stability for in vivo applications?
- Methodological Answer :
- Deuterium Labeling : Replace labile hydrogens (e.g., piperidinone α-H) to slow CYP450-mediated oxidation .
- Prodrug Design : Introduce ester moieties at the piperidinone carbonyl to improve oral bioavailability (e.g., 2.5-fold increase in AUC in rats) .
- Metabolite Identification : Use HR-MS/MS to detect hydroxylated or glucuronidated metabolites in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
